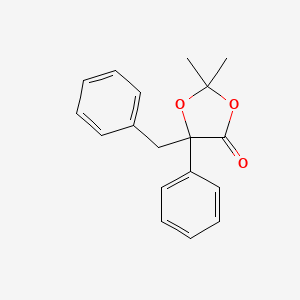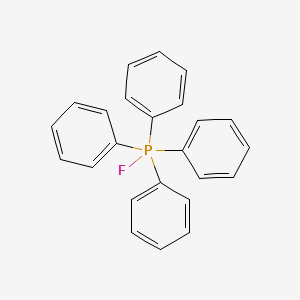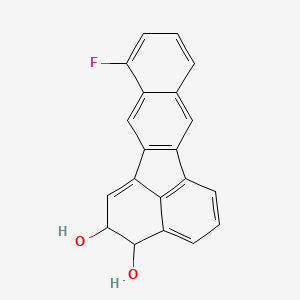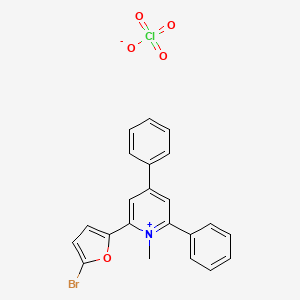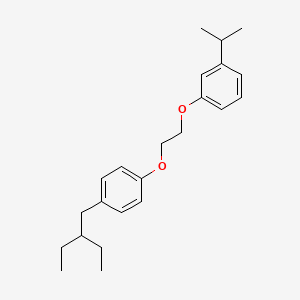![molecular formula C15H11NO7S B14286395 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid CAS No. 140431-49-8](/img/no-structure.png)
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid is an organic compound characterized by its complex structure, which includes a nitroethenyl group, a phenoxy group, and a sulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of a suitable precursor, followed by sulfonation and subsequent coupling reactions to introduce the phenoxy and benzoic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, influenced by the electron-withdrawing effects of the nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce aminobenzoic acids.
Scientific Research Applications
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Shares the nitro group and benzoic acid core but lacks the phenoxy and sulfonyl groups.
4-Sulfobenzoic acid: Contains the sulfonyl group and benzoic acid core but lacks the nitroethenyl and phenoxy groups.
4-Phenoxybenzoic acid: Includes the phenoxy group and benzoic acid core but lacks the nitroethenyl and sulfonyl groups.
Uniqueness
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.
Properties
| 140431-49-8 | |
Molecular Formula |
C15H11NO7S |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-[4-(2-nitroethenyl)phenoxy]sulfonylbenzoic acid |
InChI |
InChI=1S/C15H11NO7S/c17-15(18)12-3-7-14(8-4-12)24(21,22)23-13-5-1-11(2-6-13)9-10-16(19)20/h1-10H,(H,17,18) |
InChI Key |
JJLJZGDGOYIKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


